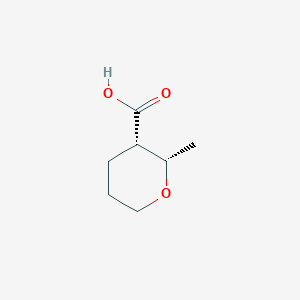

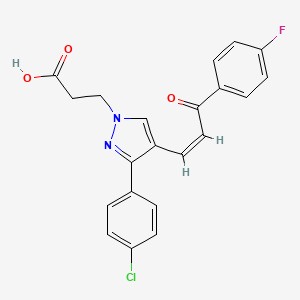

![molecular formula C19H26N4O2S B2737632 N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797647-31-4](/img/structure/B2737632.png)

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, N-Boc-4-piperidinemethanol, which contains a tert-butyloxycarbonyl (t-BOC)-protecting group, can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide” includes a piperidine ring, which is a common structure in many pharmaceuticals .Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development. The compound’s piperidine moiety can be modified to create novel pharmaceutical agents. Researchers explore its structural variations to design drugs targeting specific receptors or enzymes. Potential applications include antiviral, anticancer, and anti-inflammatory agents .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, have gained attention due to their unique three-dimensional structure. They serve as versatile building blocks in organic synthesis. Researchers use them to construct complex molecules, such as natural products and bioactive compounds. Applications range from total synthesis to drug discovery .

Condensed Piperidines: Bridging Rings

Condensed piperidines involve fusing the piperidine ring with other heterocycles or aromatic systems. These bridged structures offer diverse reactivity and biological properties. Researchers explore their use in designing enzyme inhibitors, antipsychotic drugs, and other therapeutics .

Piperidinones: Bioactive Scaffolds

Piperidinones, which contain a ketone group within the piperidine ring, exhibit interesting biological activities. They serve as scaffolds for drug development. Researchers investigate their potential as antifungal, antibacterial, and antitumor agents. The modification of piperidinone derivatives allows fine-tuning of their properties .

Multicomponent Reactions (MCRs)

Multicomponent reactions involving piperidine derivatives enable efficient synthesis of complex molecules. Researchers combine multiple reactants in a single step to create diverse chemical libraries. MCRs using piperidines contribute to drug discovery and combinatorial chemistry .

Biological Evaluation and Pharmacological Activity

Scientists assess the biological effects of synthetic and natural piperidines. These evaluations include determining binding affinities, toxicity profiles, and pharmacokinetics. Researchers aim to identify potential drug candidates based on the piperidine scaffold. The compound may undergo rigorous testing to evaluate its therapeutic efficacy .

properties

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-19(2,3)22-18(25)23-8-6-13(7-9-23)11-20-17(24)14-4-5-15-16(10-14)26-12-21-15/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTXQWJITPCUIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

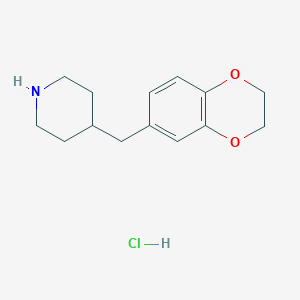

![3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2737554.png)

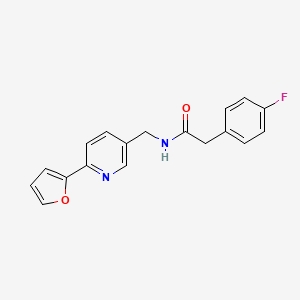

![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2737555.png)

![ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B2737556.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2737557.png)

![5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2737560.png)

![N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2737561.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)

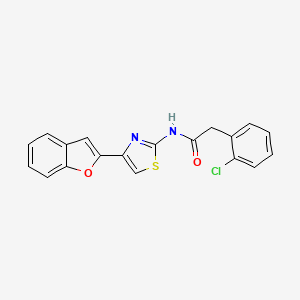

![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737570.png)